2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide
Description
This compound is an N-substituted saccharin derivative characterized by a benzo[d]isothiazol-3(2H)-one core modified with a 1,1-dioxido group and an acetamide moiety bearing N-ethyl and o-tolyl substituents (CAS: 663169-01-5) . It belongs to a class of sulfonamide-based molecules investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-19(15-10-6-4-8-13(15)2)17(21)12-20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPAXRABAWLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide generally involves multi-step synthetic procedures
Industrial Production Methods: : While specific industrial methods can vary, the large-scale synthesis of such compounds often employs similar foundational principles but optimized for cost-efficiency and yield. Advanced techniques such as continuous flow synthesis might be utilized to streamline the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its sulfonamide , acetamide , and benzisothiazolone moieties:
Hydrolysis of Acetamide
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Reaction : Acid- or base-catalyzed hydrolysis cleaves the acetamide bond.
Sulfonamide Reactivity
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Oxidation : The sulfonamide group resists further oxidation due to its +6 sulfur oxidation state .
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Nucleophilic Substitution : Reacts with alkyl halides (e.g., ethyl iodide) at the sulfonamide nitrogen under basic conditions (KCO, DMF) .
Table 2: Stability Profile
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Thermal Decomposition : Above 150°C, the sulfone group decomposes exothermically, releasing SO gas (TGA/DSC data).
Key Research Findings
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : May serve as a biochemical tool for studying enzyme interactions.
Medicine: : Potential therapeutic applications, especially if derivatives exhibit biological activity.
Industry: : Utilized in manufacturing processes where its unique chemical properties are beneficial.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. Its effects can be modulated through its ability to undergo various chemical reactions, thus altering its structure and functionality. Pathways involved often pertain to its ability to act as an inhibitor or activator, depending on the target site and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Saccharin Derivatives
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (2)
- Substituent: Nitrile group instead of acetamide.
- Activity: Exhibited moderate anti-inflammatory activity (IL-6/TNF-α inhibition) and strong antioxidant capacity (IC₅₀ ≈ 12 µM in DPPH assay). Lower cytotoxicity compared to ester derivatives .
- Synthesis: Higher yield (96.3%) via nucleophilic substitution of saccharin sodium with bromoacetonitrile .
- Alkyl Esters (3a–g, e.g., isopropyl ester 3f) Substituent: Alkyl ester groups (methyl, ethyl, isopropyl). Synthesis: Moderate yields (68–78%) via acid-catalyzed esterification .
Acetamide Analogs with Varied Aryl Groups
- SCP-1 (2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide) Substituent: 4-Hydroxyphenyl instead of o-tolyl/ethyl. Activity: Equipotent analgesic activity to acetaminophen (APAP) but 10-fold lower hepatotoxicity in human hepatocytes . Mechanism: Reduced metabolic activation of toxic quinone imines due to electron-withdrawing sulfonamide group .
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084)
Adamantane and Heterocyclic Derivatives
- N-(3-Hydroxy-5,7-dimethyladamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide Substituent: Bulky adamantane group. Activity: Potent Sortase A inhibitor (IC₅₀ = 2.1 µM) against Staphylococcus aureus, highlighting the role of steric bulk in enzyme binding . Synthesis: Condensation of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with adamantane amino alcohol .
Triazole-Containing Analogs (e.g., Compound 4f)
Structural-Activity Relationship (SAR) Analysis
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide is a member of the isothiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 304.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : It exhibits antimicrobial activity against a variety of pathogens, making it a candidate for further development as an antimicrobial agent.
- Antioxidant Activity : The presence of the dioxido group contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Antimicrobial Treatment : Studies have demonstrated its efficacy against bacteria and fungi, suggesting its use in treating infections.
- Cancer Therapy : Preliminary studies indicate that the compound may have anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
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Antimicrobial Efficacy :
- A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
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Cytotoxicity Assays :
- In vitro cytotoxicity assays on cancer cell lines showed that the compound induced cell death at concentrations above 50 µg/mL, with IC50 values indicating moderate potency compared to established chemotherapeutics.
In Vivo Studies
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Animal Models :
- In murine models of infection, administration of the compound resulted in a significant reduction in bacterial load compared to control groups, indicating its potential as an effective therapeutic agent.
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Toxicology Reports :
- Toxicological assessments indicated no significant adverse effects at therapeutic doses, supporting its safety profile for further development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
